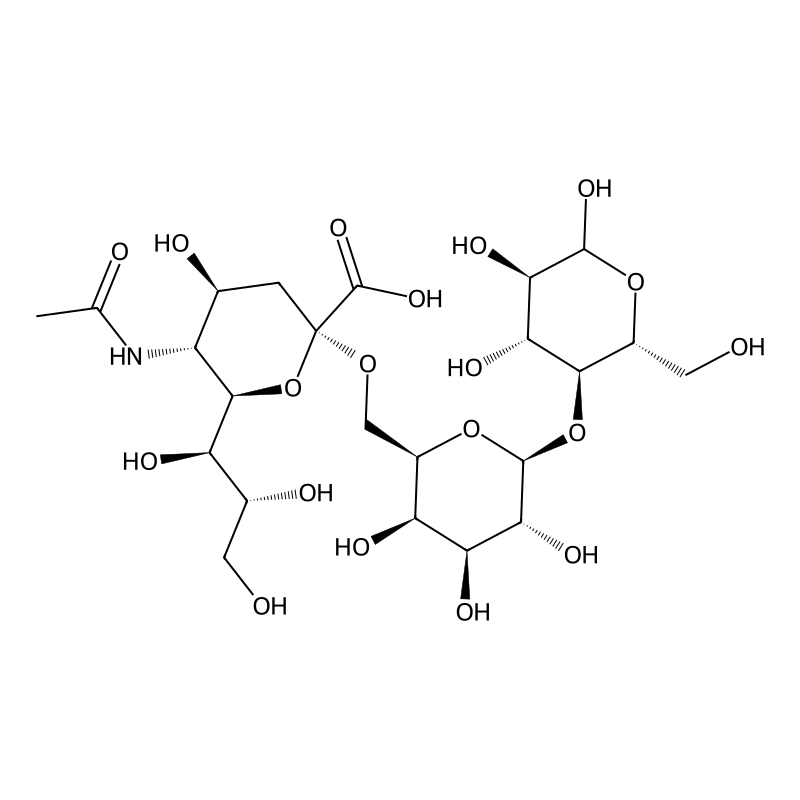

(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl and acetamido functional groups. This structure suggests potential bioactivity due to its ability to interact with various biological targets. The stereochemistry indicated by the (S) and (R) designations implies specific spatial arrangements that can significantly influence the compound's reactivity and biological interactions.

- Esterification: Reaction with alcohols to form esters.

- Amide Formation: Reaction with amines to form amides.

- Oxidation-Reduction: Hydroxyl groups can be oxidized to carbonyls or reduced from carbonyls to alcohols.

- Hydrolysis: Breakdown of ester or amide bonds in the presence of water.

These reactions are mediated by various enzymes in biological systems, facilitating metabolic pathways that convert this compound into more bioactive forms or degrade it for excretion

The biological activity of this compound is likely linked to its structural features that resemble natural substrates or intermediates in metabolic pathways. Compounds with similar structures have been studied for their roles in: Quantitative structure-activity relationship (QSAR) studies could provide insights into how variations in structure affect biological activity .

The synthesis of this compound can be approached through several methods:

- Multi-step Synthesis: Starting from simpler sugars or amino acids, employing protecting group strategies to selectively modify functional groups.

- Glycosylation Reactions: Coupling sugar units through glycosidic linkages using activated sugar donors.

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of desired bonds under mild conditions.

These methods allow for the precise control of stereochemistry and functional group placement .

This compound has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new antibiotics or antiviral agents.

- Biotechnology: In enzyme assays or as substrates for glycosyltransferases.

- Nutraceuticals: Due to its potential health benefits associated with carbohydrate metabolism.

Its structural complexity may also allow it to serve as a model compound for studying interactions within biological systems .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:

- Molecular Docking Studies: To predict binding affinities and modes of action with target proteins.

- In Vitro Assays: To evaluate the biological activity against specific pathogens or cellular models.

- Structure-Activity Relationship Analysis: To identify key structural features responsible for activity.

These studies can aid in optimizing the compound for enhanced efficacy and reduced toxicity .

Here are some compounds that share structural similarities with the target compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1. D-glucose | Simple hexose sugar | Fundamental building block in carbohydrates |

| 2. D-galactose | Epimer of glucose | Involved in lactose metabolism |

| 3. D-mannose | C-2 epimer of glucose | Important for glycoprotein synthesis |

| 4. Acetamido sugars (e.g., N-acetylglucosamine) | Contains acetamido group | Precursor in chitin synthesis |

The uniqueness of the target compound lies in its intricate arrangement of multiple hydroxyl and acetamido groups along with its specific stereochemistry, which may enhance its interactions compared to simpler sugars .